N-[(2,4-difluorophenyl)methylideneamino]pyridine-4-carboxamide
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Overview
Description
N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,4-difluorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic and biological processes. The compound can interact with molecular targets such as enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(3,4-difluorophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
Uniqueness
N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both fluorine atoms on the phenyl ring and the pyridine ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9F2N3O |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9F2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19) |
InChI Key |
YCDHFVFVOTXUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NNC(=O)C2=CC=NC=C2 |
Synonyms |
2,4-DFBIH 2,4-difluorobenzaldehyde isonicotinoylhydrazone |
Origin of Product |
United States |
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